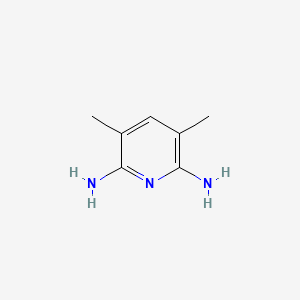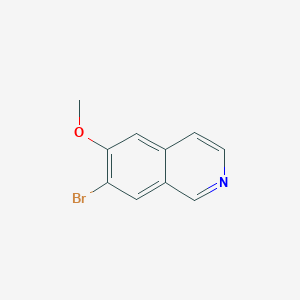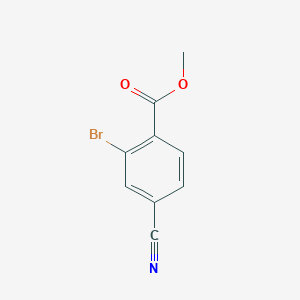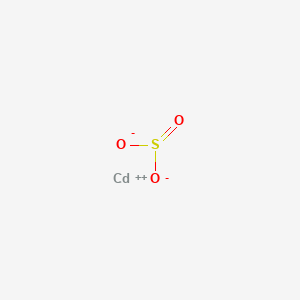
Cadmium sulphite
Vue d'ensemble
Description
Cadmium sulphite is an inorganic compound composed of cadmium, sulfur, and oxygen. It is typically encountered as a yellowish solid and is known for its semiconductor properties. This compound is less commonly discussed compared to cadmium sulphide, but it holds significance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium sulphite can be synthesized through the reaction of cadmium salts with sulfurous acid. One common method involves the precipitation reaction between cadmium chloride and sodium sulphite in an aqueous solution:
CdCl2+Na2SO3→CdSO3+2NaCl
Industrial Production Methods
Industrial production of this compound often involves similar precipitation methods, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process typically involves dissolving cadmium salts in water, followed by the addition of a sulphite source under controlled temperature and pH conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium sulphite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cadmium sulphate in the presence of an oxidizing agent.
Reduction: It can be reduced to cadmium and sulfur dioxide under specific conditions.
Substitution: this compound can participate in substitution reactions where the sulphite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Reagents like hydrochloric acid or other strong acids.
Major Products
Oxidation: Cadmium sulphate and water.
Reduction: Cadmium metal and sulfur dioxide gas.
Substitution: Cadmium salts and corresponding acids.
Applications De Recherche Scientifique
Cadmium sulphite has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in targeted drug delivery systems due to its unique properties.
Industry: Utilized in the production of pigments, coatings, and as a semiconductor material in electronic devices.
Mécanisme D'action
The mechanism by which cadmium sulphite exerts its effects is primarily related to its semiconductor properties. When exposed to light, this compound can generate electron-hole pairs, which can participate in various chemical reactions. These electron-hole pairs can interact with molecular targets, leading to the formation of reactive oxygen species and other intermediates that can affect biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium sulphide: A well-known semiconductor with similar properties but different crystal structures.
Cadmium selenide: Another semiconductor with applications in optoelectronics.
Zinc sulphite: Similar in structure but with different chemical and physical properties.
Uniqueness
Cadmium sulphite is unique due to its specific reactivity and applications in various fields. Unlike cadmium sulphide, which is more commonly used in optoelectronics, this compound finds its niche in specialized chemical and industrial applications. Its ability to participate in diverse chemical reactions makes it a valuable compound for research and industrial processes.
Propriétés
IUPAC Name |
cadmium(2+);sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJADUSHMADYRW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdSO3, CdO3S | |
| Record name | cadmium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158938 | |
| Record name | Cadmium sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-23-1 | |
| Record name | Cadmium sulphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


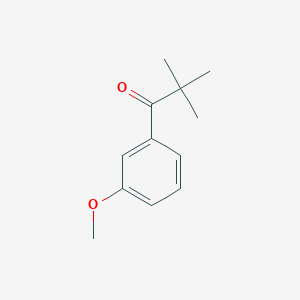
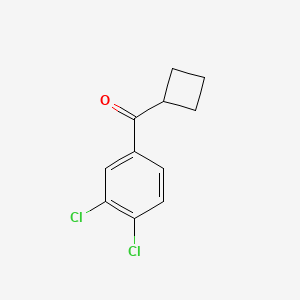
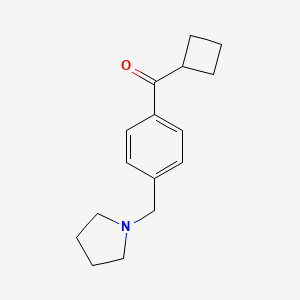
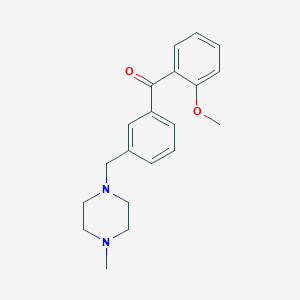
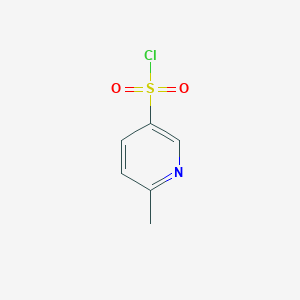
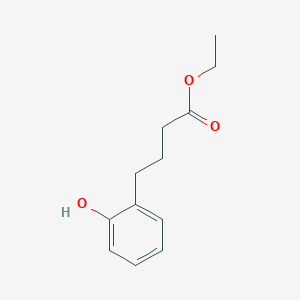
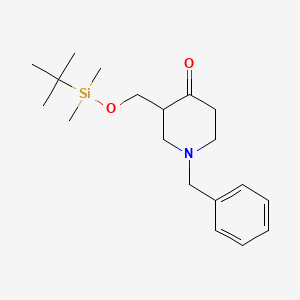
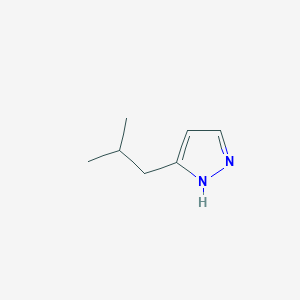
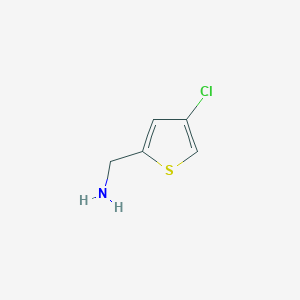
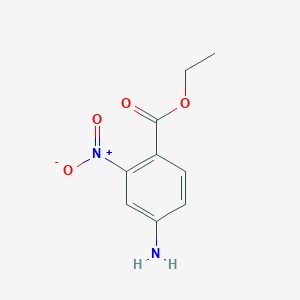
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)
